molecular formula C8H8ClFZn B13904632 5-Fluoro-2-methylbenzylzinc chloride

5-Fluoro-2-methylbenzylzinc chloride

Cat. No.: B13904632
M. Wt: 224.0 g/mol
InChI Key: FEAAFMDYCDAYPY-UHFFFAOYSA-M
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Preparation Methods

5-Fluoro-2-methylbenzylzinc chloride: can be synthesized through the reaction of 5-fluoro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

5-Fluoro-2-methylbenzyl chloride+Zn5-Fluoro-2-methylbenzylzinc chloride\text{5-Fluoro-2-methylbenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 5-Fluoro-2-methylbenzyl chloride+Zn→5-Fluoro-2-methylbenzylzinc chloride

Chemical Reactions Analysis

5-Fluoro-2-methylbenzylzinc chloride: undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts and organic halides . The major products formed from these reactions are typically substituted aromatic compounds .

Scientific Research Applications

5-Fluoro-2-methylbenzylzinc chloride: has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzylzinc chloride in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

5-Fluoro-2-methylbenzylzinc chloride: can be compared with other organozinc compounds such as:

  • Phenylzinc chloride
  • Benzylzinc chloride
  • 4-Methylbenzylzinc chloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. The presence of the fluorine atom in This compound makes it unique and can impart different electronic properties compared to its analogs .

Biological Activity

5-Fluoro-2-methylbenzylzinc chloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organozinc compound characterized by the presence of a fluorinated aromatic ring. Its molecular formula is C8H8ClFZnC_8H_8ClFZn, and it features a zinc atom coordinated with a 5-fluoro-2-methylbenzyl group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the zinc atom acts as a Lewis acid. This property allows it to interact with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in biological molecules.
  • Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes that prevent substrate binding.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity is often assessed using methods such as disc diffusion assays, where the diameter of inhibition zones around treated discs indicates efficacy.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound may possess selective cytotoxicity against certain cancer cell lines. For example, compounds containing fluorinated benzyl groups have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of halogenated phenols, compounds similar to this compound were found to exhibit superior inhibition against gram-positive and gram-negative bacteria. The study utilized the disc diffusion method, revealing that compounds with fluorine substitutions significantly enhanced antibacterial efficacy compared to their non-fluorinated counterparts .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase by phenolic compounds demonstrated that fluorinated derivatives showed increased binding affinity due to enhanced interactions with the enzyme's active site. This suggests that this compound could similarly inhibit enzyme activity through competitive inhibition mechanisms .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC8H8ClFZnC_8H_8ClFZnVaries (e.g., C7H7FC_7H_7F)
Antibacterial ActivityModerate to HighHigh in halogenated phenols
CytotoxicitySelective against cancer cellsVaries; often high in fluorinated compounds
Mechanism of ActionNucleophilic substitutionEnzyme inhibition

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);4-fluoro-2-methanidyl-1-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FEAAFMDYCDAYPY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+]

Origin of Product

United States

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